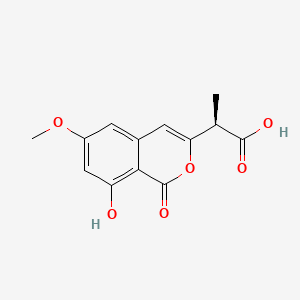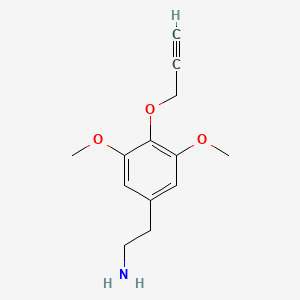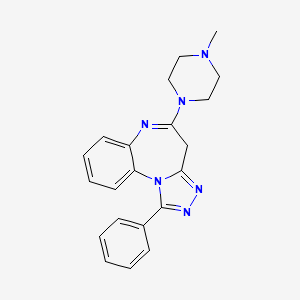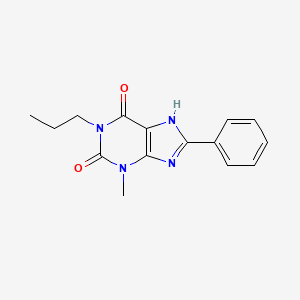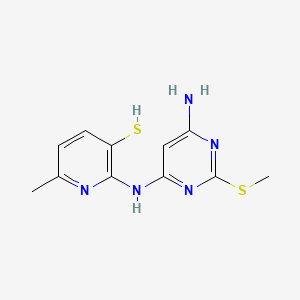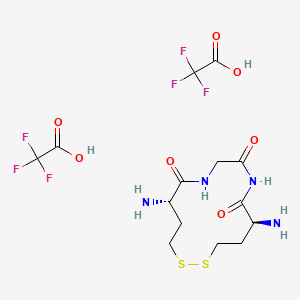![molecular formula C9H11NO2 B12738607 L-[4-3H]Phenylalanine CAS No. 7279-74-5](/img/structure/B12738607.png)
L-[4-3H]Phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-[4-3H]Phenylalanine is a radiolabeled form of the essential amino acid L-phenylalanine, where the hydrogen atom at the fourth position of the benzene ring is replaced by tritium (3H). This compound is widely used in biochemical and physiological research due to its ability to trace and measure metabolic pathways and protein synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-[4-3H]Phenylalanine typically involves the incorporation of tritium into the phenylalanine molecule. One common method is the catalytic hydrogenation of L-phenylalanine in the presence of tritium gas. This process requires a catalyst, such as palladium on carbon, and is conducted under controlled conditions to ensure the selective incorporation of tritium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and stringent quality control measures to ensure the purity and specific activity of the final product. The production is typically carried out in facilities equipped to handle radioactive materials safely.
Analyse Chemischer Reaktionen
Types of Reactions
L-[4-3H]Phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-tyrosine.
Reduction: It can be reduced to form phenylalanine derivatives.
Substitution: It can participate in substitution reactions where the tritium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products
Oxidation: L-tyrosine and its derivatives.
Reduction: Various phenylalanine derivatives.
Substitution: Halogenated phenylalanine compounds.
Wissenschaftliche Forschungsanwendungen
L-[4-3H]Phenylalanine is extensively used in scientific research, including:
Chemistry: Studying the kinetics and mechanisms of enzymatic reactions.
Biology: Tracing protein synthesis and metabolic pathways in cells.
Medicine: Investigating the metabolism of phenylalanine in disorders like phenylketonuria.
Industry: Used in the production of radiolabeled pharmaceuticals for diagnostic purposes.
Wirkmechanismus
L-[4-3H]Phenylalanine exerts its effects by incorporating into proteins during synthesis, allowing researchers to trace and measure the rate of protein production. The tritium label acts as a detectable marker, enabling the study of metabolic pathways and the identification of molecular targets. The primary pathway involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase, leading to the production of neurotransmitters like dopamine, norepinephrine, and epinephrine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: The non-labeled form of the amino acid.
L-Tyrosine: A derivative of phenylalanine involved in neurotransmitter synthesis.
Phenylethylamine: A compound derived from phenylalanine with mood-enhancing effects.
Uniqueness
L-[4-3H]Phenylalanine is unique due to its radiolabel, which allows for precise tracing and measurement in biochemical studies. This property makes it invaluable for research applications where understanding the dynamics of protein synthesis and metabolic pathways is crucial.
Eigenschaften
CAS-Nummer |
7279-74-5 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-tritiophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1T |
InChI-Schlüssel |
COLNVLDHVKWLRT-MVHVPTFXSA-N |
Isomerische SMILES |
[3H]C1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




